2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol
Description
2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol is a chemical compound with the molecular formula C9H13NO2 It is known for its unique structure, which includes a phenol group substituted with a bis(2-hydroxyethyl)amino group and a methyl group
Properties
CAS No. |
112251-61-3 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-[[bis(2-hydroxyethyl)amino]methyl]-6-methylphenol |
InChI |
InChI=1S/C12H19NO3/c1-10-3-2-4-11(12(10)16)9-13(5-7-14)6-8-15/h2-4,14-16H,5-9H2,1H3 |
InChI Key |
MGRHUOYGZLXGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(CCO)CCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, influencing their activity. The bis(2-hydroxyethyl)amino group can interact with enzymes or receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-(1,1,3,3-tetramethylbutyl)phenol hydrochloride
- 2-{1-[(2-hydroxyethyl)amino]ethyl}phenol hydrochloride
- 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-[(7-chloro-4-quinolinyl)amino]phenol
Uniqueness
2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol is unique due to its specific substitution pattern on the phenol ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
